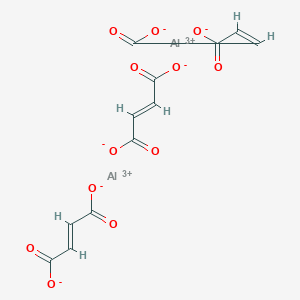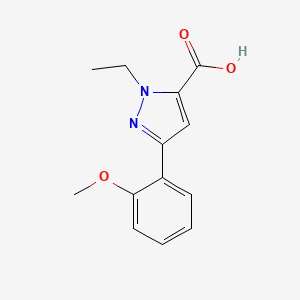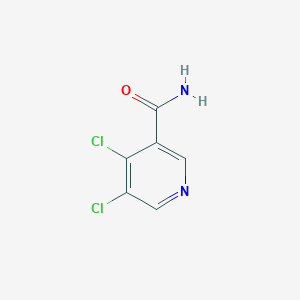
4,5-Dichloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary targets of 4,5-Dichloronicotinamide are yet to be definitively identified. It’s worth noting that the compound is structurally similar to nicotinamide, a form of vitamin b3, which plays a pivotal role in nad+ synthesis and contributes to redox reactions and energy production in cells . Therefore, it’s plausible that 4,5-Dichloronicotinamide may interact with similar targets or pathways.
Mode of Action
For instance, nicotinamide is known to influence human DNA repair and cellular stress responses
Biochemical Pathways
Nicotinamide is a precursor to the redox cofactor NAD (Nicotinamide Adenine Dinucleotide), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical reactions, including energy metabolism and DNA repair .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects
Result of Action
For instance, nicotinamide has been shown to reduce cutaneous oxidative stress, inflammation, and pigmentation, and it may partially prevent and/or reverse several biophysical changes associated with skin aging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one), a compound structurally similar to 4,5-Dichloronicotinamide, has been shown to exhibit better antifouling properties in the presence of certain bacteria . .
Propiedades
IUPAC Name |
4,5-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYBGKVKDSMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloronicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



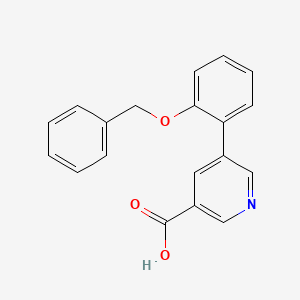

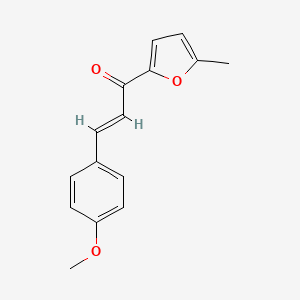




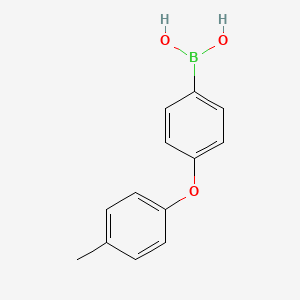
![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
